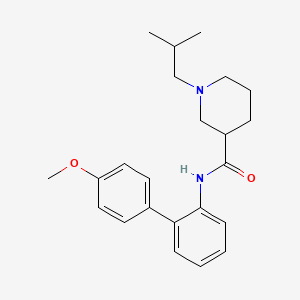![molecular formula C16H18N2O3 B6133878 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B6133878.png)
3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a derivative of pyridine and has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide for lab experiments is its broad range of pharmacological properties. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been shown to possess anti-inflammatory, analgesic, antipyretic, and neuroprotective effects, making it a useful tool for studying a variety of biological processes. However, one limitation of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide is its potential toxicity. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been shown to be toxic at high doses, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide. One potential area of research is the development of more potent and selective analogs of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide. Another area of research is the investigation of the mechanism of action of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide, particularly its interactions with receptors in the brain. Additionally, 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide could be studied further for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide involves the reaction of 2-phenoxy-3-pyridinecarboxaldehyde with methylamine and propanoic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is purified using column chromatography to obtain pure 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. 3-methoxy-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-11-9-15(19)18-12-13-6-5-10-17-16(13)21-14-7-3-2-4-8-14/h2-8,10H,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANBHZPTHGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline](/img/structure/B6133799.png)

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)

![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6133869.png)
![3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6133871.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)